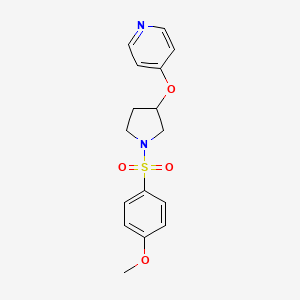
4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring linked to a pyrrolidine ring via an ether bond. The compound also contains a methoxyphenylsulfonyl group attached to the pyrrolidine ring. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like triethylamine.
Coupling with Pyridine: The final step involves the coupling of the pyrrolidine intermediate with a pyridine derivative. This can be achieved through nucleophilic substitution reactions, where the pyrrolidine oxygen acts as a nucleophile attacking an electrophilic pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
科学研究应用
4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)pyridine: Lacks the methoxyphenylsulfonyl group, resulting in different chemical properties and biological activities.
4-(Methoxyphenyl)pyridine:
4-(Pyrrolidin-3-yloxy)pyridine: Similar structure but without the methoxyphenylsulfonyl group, leading to variations in its chemical behavior.
Uniqueness
4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to the presence of both the methoxyphenylsulfonyl group and the pyrrolidine ring. This combination imparts specific steric and electronic properties, enhancing its reactivity and potential for diverse applications in research and industry.
属性
IUPAC Name |
4-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-21-13-2-4-16(5-3-13)23(19,20)18-11-8-15(12-18)22-14-6-9-17-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLJHNBJQCZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
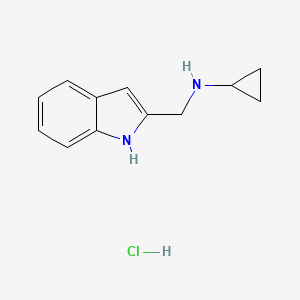
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)
![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)
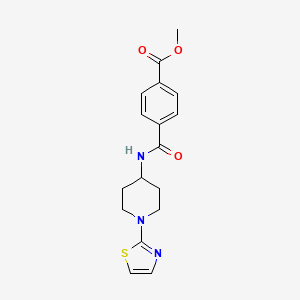
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)
![11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B3011263.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)
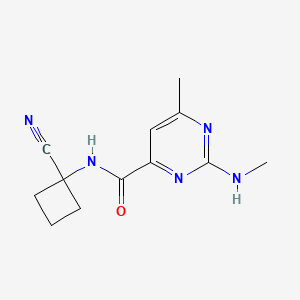
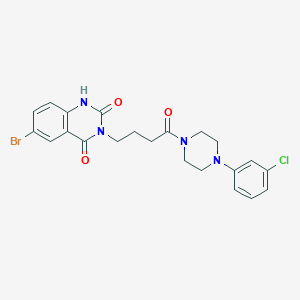
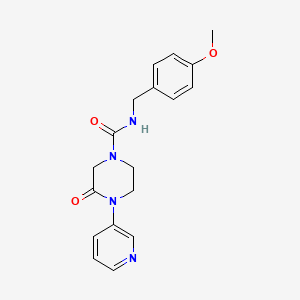
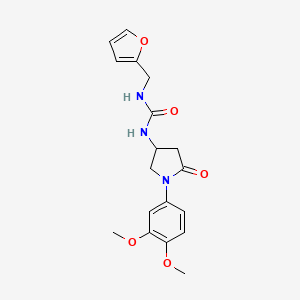
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B3011272.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)
